N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 896676-66-7
VCID: VC7689417
InChI: InChI=1S/C23H26N2OS/c1-17-7-6-8-18(13-17)14-25-15-22(20-11-4-5-12-21(20)25)27-16-23(26)24-19-9-2-3-10-19/h4-8,11-13,15,19H,2-3,9-10,14,16H2,1H3,(H,24,26)
SMILES: CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Molecular Formula: C23H26N2OS
Molecular Weight: 378.53

N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

CAS No.: 896676-66-7

Cat. No.: VC7689417

Molecular Formula: C23H26N2OS

Molecular Weight: 378.53

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide - 896676-66-7

Specification

CAS No. 896676-66-7
Molecular Formula C23H26N2OS
Molecular Weight 378.53
IUPAC Name N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H26N2OS/c1-17-7-6-8-18(13-17)14-25-15-22(20-11-4-5-12-21(20)25)27-16-23(26)24-19-9-2-3-10-19/h4-8,11-13,15,19H,2-3,9-10,14,16H2,1H3,(H,24,26)
Standard InChI Key SCTIMRXJWYEQGS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide, reflects its complex architecture . Key components include:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

  • 3-Methylbenzyl substitution: A methyl group at the para position of the benzyl moiety attached to the indole nitrogen.

  • Thioether linkage: A sulfur atom bridging the indole’s 3-position and an acetamide group.

  • Cyclopentyl acetamide: A cyclopentane ring connected via an amide bond to the thioacetamide chain.

The SMILES string CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 and InChIKey SCTIMRXJWYEQGS-UHFFFAOYSA-N provide unambiguous structural identifiers .

Physicochemical Properties

Data collated from PubChem and vendor specifications reveal:

PropertyValueSource
Molecular FormulaC23H26N2OS\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{OS}
Molecular Weight378.53 g/mol
LogP (Predicted)~3.27 (estimated via analogs)
SolubilityNot publicly available

The absence of solubility data underscores a critical research gap, as this parameter influences bioavailability and formulation design.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols remain proprietary, generalized steps inferred from indole chemistry include:

  • Indole functionalization: Introduction of the 3-methylbenzyl group via alkylation at the indole nitrogen.

  • Thioether formation: Reaction of 3-mercaptoindole intermediates with chloroacetamide derivatives.

  • Cyclopentyl conjugation: Amide coupling between the thioacetic acid and cyclopentylamine.

Optimization of reaction conditions (e.g., temperature, catalysts) is crucial to maximize yield and purity, though specific parameters are undisclosed.

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve proton environments and carbon frameworks, verifying substituent positions.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 378.53 .

  • Infrared (IR) Spectroscopy: Absorption bands near 1650 cm1^{-1} confirm the amide carbonyl group.

Research Gaps and Future Directions

Preclinical Development

  • In vivo efficacy: Rodent models of inflammation (e.g., carrageenan-induced paw edema) are needed to validate anti-inflammatory claims.

  • Toxicology profiles: Acute and chronic toxicity studies must establish safety margins.

  • Formulation optimization: Solubility enhancement via co-crystals or lipid-based carriers could improve bioavailability.

Clinical Translation

  • Phase 0 trials: Microdosing studies using 14C^{14}\text{C}-labeled compound would elucidate human pharmacokinetics.

  • Biomarker identification: Correlating plasma concentrations with COX-2 inhibition could guide dosing regimens.

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